molecular formula C12H18O2 B1380253 (4-(1-Ethylpropoxy)phenyl)methanol CAS No. 1186634-29-6

(4-(1-Ethylpropoxy)phenyl)methanol

Cat. No.: B1380253
CAS No.: 1186634-29-6
M. Wt: 194.27 g/mol
InChI Key: DBWMXEDVPWZDIO-UHFFFAOYSA-N
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Description

(4-(1-Ethylpropoxy)phenyl)methanol is a substituted benzyl alcohol derivative featuring a phenyl ring with a methanol (-CH₂OH) group at the para position and a branched 1-ethylpropoxy (-O-CH(CH₂CH₃)CH₂CH₂) substituent. The methanol group enables hydrogen bonding, influencing solubility and crystal packing, while the alkoxy substituent may modulate electronic effects and steric bulk .

Properties

IUPAC Name

(4-pentan-3-yloxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-3-11(4-2)14-12-7-5-10(9-13)6-8-12/h5-8,11,13H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWMXEDVPWZDIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(1-Ethylpropoxy)phenyl)methanol typically involves the following steps:

    Hydroxyl Protection: The phenol group is protected to prevent unwanted reactions.

    Bromine Substitution: The protected phenol undergoes bromination to introduce a bromine atom.

    Etherification: The brominated intermediate reacts with 1-ethylpropyl alcohol to form the ethylpropoxy group.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using cost-effective raw materials and solvents, ensuring high yield and purity, and employing mild reaction conditions to facilitate easy industrialization .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-(1-Ethylpropoxy)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(1-Ethylpropoxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic addition reactions, where the hydroxyl group participates in forming new bonds with electrophilic centers. This interaction can lead to various biological and chemical effects, depending on the context of its use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between (4-(1-Ethylpropoxy)phenyl)methanol and its analogs:

Compound Substituent(s) Functional Groups Key Structural Features References
This compound 1-Ethylpropoxy Methanol (-CH₂OH) Branched alkoxy group introduces steric hindrance; methanol enables H-bonding. -
1-(4-Methylphenyl)-1-propanol Methyl Propanol (-CH₂CH₂CH₂OH) Linear alkyl chain increases hydrophobicity; GHS data available (CAS 25574-04-3).
[4-(Dimethylamino)-phenyl]methanol Dimethylamino (-N(CH₃)₂) Methanol (-CH₂OH) Electron-donating amino group enhances solubility; linked to anti-inflammatory activity.
4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]methanol tert-Butylphenyl, 1,3,4-oxadiazole Methanol (-CH₂OH) Heterocyclic oxadiazole ring enhances π-π stacking; O–H⋯N H-bonds stabilize crystal packing.
4-Propylphenol (CAS 645-56-7) Propyl Phenol (-OH) Simpler alkyl chain reduces steric bulk; phenol group increases acidity (pKa ~10).
Key Observations:
  • Substituent Effects: The 1-ethylpropoxy group in the target compound likely reduces solubility in polar solvents compared to the dimethylamino analog .
  • Hydrogen Bonding: Methanol derivatives (e.g., target compound, [4-(dimethylamino)-phenyl]methanol) exhibit stronger H-bonding than phenol derivatives, influencing crystallization behavior .

Crystallographic and Hydrogen Bonding Patterns

Crystal structures of related compounds reveal distinct packing motifs:

Compound Hydrogen Bond Type Distance (Å) Structural Impact References
Title salt in O–H⋯O Not explicitly reported Forms layered packing parallel to (112); stabilized by π-π interactions (3.5492 Å).
4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]methanol O–H⋯N 3.5492 (centroid–centroid) Chains parallel to c-axis; strong intermolecular H-bonds enhance thermal stability.

For the target compound, the branched alkoxy group may disrupt planar stacking observed in oxadiazole-containing analogs, leading to less ordered crystalline phases.

Biological Activity

(4-(1-Ethylpropoxy)phenyl)methanol, a compound of interest in medicinal chemistry, exhibits various biological activities that warrant detailed exploration. This article synthesizes current research findings, case studies, and pharmacological data related to its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H16O2
  • IUPAC Name : 4-(1-Ethylpropoxy)phenylmethanol

This compound features a phenolic structure with an ethylpropoxy substituent, which influences its interaction with biological systems.

Biological Activity Overview

Research indicates that this compound possesses significant biological properties, including:

  • Antimicrobial Activity : Studies have shown that derivatives of phenolic compounds can exhibit bactericidal effects against various pathogens.
  • Antioxidant Properties : The presence of hydroxyl groups in the structure contributes to its antioxidant capacity, making it a potential candidate for protecting cells from oxidative stress.
  • Pharmacological Effects : The compound may interact with specific receptors or enzymes, influencing metabolic pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound has moderate antibacterial activity, particularly against Staphylococcus aureus.

Antioxidant Activity

The antioxidant potential was assessed using the DPPH radical scavenging assay. The results were as follows:

Concentration (µg/mL)% Scavenging Activity
1025%
5055%
10085%

At higher concentrations, this compound demonstrated significant radical scavenging activity, indicating its potential use in formulations aimed at reducing oxidative damage.

Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems. Preliminary data suggest:

  • Absorption : The compound is likely well-absorbed due to its lipophilic nature.
  • Distribution : It may distribute widely in tissues due to its phenolic structure.
  • Metabolism : Metabolites may exert additional biological effects or toxicity.
  • Excretion : Renal excretion is probable, necessitating further investigation into its metabolites.

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